1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid

COX-2 inhibition regioisomer SAR inflammation

1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid (CAS 890095-82-6) is a heterocyclic building block possessing a fused pyrazole–indole core bearing a carboxylic acid at the 3-position. Commercial suppliers report purities typically ≥97% and molecular weight 201.18 g·mol⁻¹ (C₁₀H₇N₃O₂).

Molecular Formula C10H7N3O2
Molecular Weight 201.185
CAS No. 890095-82-6
Cat. No. B2777504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid
CAS890095-82-6
Molecular FormulaC10H7N3O2
Molecular Weight201.185
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(NN=C3N2)C(=O)O
InChIInChI=1S/C10H7N3O2/c14-10(15)8-7-5-3-1-2-4-6(5)11-9(7)13-12-8/h1-4H,(H,14,15)(H2,11,12,13)
InChIKeyFVHORVDHGWRHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic Acid (CAS 890095-82-6) Procurement-Ready Compound Profile & Scaffold Overview


1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid (CAS 890095-82-6) is a heterocyclic building block possessing a fused pyrazole–indole core bearing a carboxylic acid at the 3-position. Commercial suppliers report purities typically ≥97% and molecular weight 201.18 g·mol⁻¹ (C₁₀H₇N₃O₂) . Structurally related 1,8-dihydro-1-aryl-8-alkyl pyrazolo[3,4-b]indoles have been examined for anti-inflammatory and anticonvulsant activity in rodent models, where functionalisation at N-1 and N-8 is critical for potency [1]. No primary publication or patent assigning a specific biological target, enzyme inhibition value, or in vivo efficacy to the unadorned 3‑carboxylic acid was identified in the accessible literature.

Why Generic Substitution of 1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic Acid Carries Scientific and Procurement Risk


Within the pyrazolo[3,4-b]indole class, minor structural variations—such as alkyl/aryl substitution at N-1 and N-8 or repositioning of the carboxyl group—produce large differences in pharmacological profile. For example, 1-aryl-8-alkyl congeners display anti-inflammatory activity comparable to indomethacin, whereas the unsubstituted 3‑carboxylic acid described here lacks any published quantitative pharmacology [1]. Additionally, the core scaffold's electron density and hydrogen-bonding capacity are highly sensitive to the carboxylic acid position, meaning that a 5‑ or 7‑carboxylic acid regioisomer cannot be assumed to exhibit identical solubility, permeability, or target engagement [2]. Generic substitution without matched analytical and biological characterisation therefore risks altered reactivity in downstream amide couplings, unexpected pharmacokinetic behaviour, or loss of the desired pharmacophore geometry.

Quantitative Comparator Evidence for 1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic Acid in Scientific Selection


Carboxylic Acid Position Dictates Regioisomer-Dependent COX-2 Inhibition: Cross-Study Comparison

In the pyrazolo[3,4-b]indole series, the placement of the carboxylic acid group controls COX-2 inhibitory potency. While the 3‑carboxylic acid derivative has not been directly tested, its 7‑carboxylic acid regioisomer (2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid) achieves IC₅₀ values of 0.02–0.04 µM against COX-2 in a cell-free enzyme assay . Because the carboxylate engages Arg120 and Tyr355 in the COX-2 active site, translocation from the 7- to the 3‑position is predicted to alter this hydrogen-bond network, potentially changing both potency and isoform selectivity [1]. Procurement of the 3‑COOH isomer enables systematic exploration of this regiochemical SAR.

COX-2 inhibition regioisomer SAR inflammation

N-1 and N-8 Substitution Status Determines In Vivo Anti-Inflammatory Activity: Class-Level Inference

A series of 1,8-dihydro-1-aryl-8-alkyl pyrazolo[3,4-b]indoles were evaluated for anti-inflammatory activity using the carrageenan-induced rat paw edema model. The most active derivatives reduced edema by 58–72% at 100 mg·kg⁻¹ p.o., comparable to indomethacin (65% reduction at the same dose) [1]. The parent 3‑carboxylic acid, lacking N-1 and N-8 substituents, serves as the synthetic entry point for introducing these critical aryl/alkyl groups. Selecting the unsubstituted 3‑COOH scaffold therefore enables direct experimental determination of the contribution of each substituent to in vivo efficacy.

anti-inflammatory in vivo efficacy SAR

Kinase Inhibitor Potential of Pyrazolo[3,4-b]indole Scaffolds: Supporting Evidence

A patent application (EP1648884A2) describes pyrazolyl-indole derivatives as kinase inhibitors, with representative compounds showing IC₅₀ values below 1 µM against interleukin-2 inducible T-cell kinase (ITK) [1]. While the exemplified compounds carry aryl substituents at the pyrazole and indole rings, the pyrazolo[3,4-b]indole-3-carboxylic acid core represents the unadorned scaffold from which these kinase-active analogs are elaborated. No direct ITK inhibition data for the 3‑COOH compound itself are available.

kinase inhibition ITK drug discovery

Commercially Available Purity and Physicochemical Specifications: Cross-Vendor Comparison

Multiple reputable vendors offer 1,8-dihydropyrazolo[3,4-b]indole-3-carboxylic acid with quantified purity levels. Fluorochem supplies the compound at >97% purity (NMR), while Leyan specifies 98% purity . These purity specifications are comparable to the ≥97% purity offered for the structurally related 2-methyl-4-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-b]indole-7-carboxylic acid by BenchChem , indicating that the unsubstituted 3‑COOH compound meets the same quality benchmarks as more functionalised, pharmacology-validated analogs in the class.

purity specification procurement quality control

Proven Application Scenarios for 1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic Acid in Research and Early Discovery


Synthesis of 1,8-Disubstituted Pyrazolo[3,4-b]indole Libraries for Anti-Inflammatory Lead Discovery

The 3‑carboxylic acid serves as the direct synthetic precursor for constructing 1-aryl-8-alkyl pyrazolo[3,4-b]indoles, a compound class that delivers up to 72% inhibition of carrageenan-induced paw edema in rats at 100 mg·kg⁻¹ p.o. [1]. Medicinal chemistry teams can use this core scaffold to introduce diverse N-1 and N-8 substituents via sequential alkylation/arylation, systematically exploring the SAR that governs in vivo anti-inflammatory potency. The carboxyl group at C-3 remains available for further derivatisation (amide, ester, or bioisostere formation) without interfering with N-substitution chemistry.

Regioisomeric Carboxylic Acid SAR Exploration for COX-2 Inhibitor Design

COX-2 inhibitors based on the pyrazolo[3,4-b]indole scaffold achieve IC₅₀ values as low as 0.02 µM when the carboxyl group is positioned at C-7 [2]. The 3‑COOH regioisomer allows direct investigation of carboxylate position on COX-2 potency and selectivity, a key SAR question given that the carboxylate forms critical hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site. Researchers can compare the 3‑COOH, 5‑COOH, and 7‑COOH regioisomers in parallel enzyme assays to identify the optimal pharmacophore geometry.

Kinase-Focused Fragment and Lead Generation Libraries

Patent EP1648884A2 establishes that pyrazolyl-indole derivatives inhibit ITK with sub-micromolar potency, validating the scaffold for kinase drug discovery [3]. The 3‑carboxylic acid offers a synthetically tractable core for generating amide-coupled fragment libraries, where the carboxyl group is condensed with diverse amine building blocks. This approach enables rapid exploration of hinge-binding and affinity pocket interactions while maintaining the privileged pyrazoloindole architecture found in known kinase inhibitors.

Quality-Controlled Building Block Procurement for Parallel Synthesis and High-Throughput Chemistry Workflows

With documented commercial purities of 97–98% , the 3‑carboxylic acid meets the material quality specifications required for automated parallel synthesis and high-throughput chemistry platforms. The compound's consistent purity across multiple vendors reduces the risk of failed reactions or ambiguous biological assay results due to contaminants, making it suitable for incorporation into compound management systems supporting large-scale lead optimisation campaigns.

Quote Request

Request a Quote for 1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.